6-Chloro-2,4-di(pyrrolidin-1-yl)quinoline
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Overview
Description
6-chloro-2,4-bis(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of pyrrolidine rings in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,4-bis(pyrrolidin-1-yl)quinoline typically involves the reaction of 6-chloroquinoline with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom on the quinoline ring is replaced by the pyrrolidine group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 6-chloro-2,4-bis(pyrrolidin-1-yl)quinoline may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,4-bis(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2,4-bis(pyrrolidin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2,4-bis(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloroquinoline: The parent compound without the pyrrolidine groups.
2,4-bis(pyrrolidin-1-yl)quinoline: A similar compound without the chlorine atom.
Quinoline derivatives: Various other quinoline-based compounds with different substituents.
Uniqueness
6-chloro-2,4-bis(pyrrolidin-1-yl)quinoline is unique due to the presence of both chlorine and pyrrolidine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in research and development.
Properties
Molecular Formula |
C17H20ClN3 |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
6-chloro-2,4-dipyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C17H20ClN3/c18-13-5-6-15-14(11-13)16(20-7-1-2-8-20)12-17(19-15)21-9-3-4-10-21/h5-6,11-12H,1-4,7-10H2 |
InChI Key |
KKHKOZZOWPTZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=C2C=C(C=C3)Cl)N4CCCC4 |
Origin of Product |
United States |
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